molecular formula C15H13Cl2NO2 B6030079 2,6-dichloro-N-(4-methoxybenzyl)benzamide

2,6-dichloro-N-(4-methoxybenzyl)benzamide

Cat. No. B6030079
M. Wt: 310.2 g/mol
InChI Key: ZBRHSFGIAYSWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(4-methoxybenzyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is commonly referred to as DMXAA and has been found to possess various biological activities that make it a promising candidate for further research.

Mechanism of Action

DMXAA exerts its anti-cancer effects by activating the STING (Stimulator of Interferon Genes) pathway. This pathway leads to the production of type I interferons and other cytokines that activate the immune system and induce tumor cell death.
Biochemical and Physiological Effects
DMXAA has been found to induce various biochemical and physiological effects in vivo. These include the activation of the immune system, the production of cytokines, and the induction of apoptosis in tumor cells. DMXAA has also been shown to increase the permeability of blood vessels in tumors, which enhances the delivery of chemotherapeutic agents to the tumor site.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for use in laboratory experiments. It is a small molecule that is easy to synthesize and purify. DMXAA has also been found to be relatively stable under standard laboratory conditions. However, DMXAA has some limitations in lab experiments. It is highly reactive and can easily oxidize in the presence of air or moisture. DMXAA is also sensitive to light and can degrade rapidly under exposure.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of DMXAA as a potential anti-cancer agent. Researchers are exploring the use of DMXAA in combination with other chemotherapeutic agents to enhance its anti-tumor effects. Another area of interest is the development of DMXAA as an immunomodulatory agent for the treatment of autoimmune diseases. Additionally, researchers are investigating the use of DMXAA in agriculture as a potential insecticide or fungicide.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 2,6-dichlorobenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce tumor necrosis by activating the immune system and increasing the production of cytokines. DMXAA has also been shown to inhibit the growth of various cancer cell lines such as melanoma, lung cancer, and colon cancer.

properties

IUPAC Name

2,6-dichloro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-11-7-5-10(6-8-11)9-18-15(19)14-12(16)3-2-4-13(14)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRHSFGIAYSWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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